Ethyl 4-formyl-1-propylpyrazole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 4-formyl-1-propylpyrazole-3-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including this compound, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .Physical and Chemical Properties Analysis
Pyrazoles, including this compound, have diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles diverse and valuable properties .Scientific Research Applications
Synthesis of Complex Chemical Compounds
- Research has demonstrated the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate and its derivatives, elucidating structures and mechanisms, highlighting the chemical's utility in creating complex compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
- Ethyl 3(5)-formylpyrazole-5(3)-carboxylate was used as a starting material for synthesizing pyrazolo[5,1-c][1,4]benzodiazepines, showcasing the chemical's role in producing aza analogs of antitumor antibiotics (Melani, Cecchi, & Filacchioni, 1984).
Corrosion Inhibition
- New bipyrazole derivatives, including ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-4-carboxylate, have been synthesized and used as additives to protect C38 steel from corrosion in acidic solutions. These studies indicate the potential of ethyl 4-formyl-1-propylpyrazole-3-carboxylate derivatives in industrial applications (Zarrok et al., 2012).
Antimicrobial Properties
- A study on 1,3-Diaryl-4-formylpyrazoles revealed that derivatives of this compound exhibited moderate antibacterial activity against Gram-positive bacteria and moderate antifungal activity against certain fungi, providing insight into the chemical's potential in developing new antimicrobial agents (Sharma et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Properties
IUPAC Name |
ethyl 4-formyl-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-12-6-8(7-13)9(11-12)10(14)15-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQNYGCKNXAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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